4-(2-ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
CAS No.: 478249-20-6
Cat. No.: VC5558285
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478249-20-6 |
---|---|
Molecular Formula | C16H20N2O2S |
Molecular Weight | 304.41 |
IUPAC Name | 4-(2-ethylbutanoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Standard InChI | InChI=1S/C16H20N2O2S/c1-3-11(4-2)15(19)12-8-14(17-9-12)16(20)18-10-13-6-5-7-21-13/h5-9,11,17H,3-4,10H2,1-2H3,(H,18,20) |
Standard InChI Key | DAVPXPVKGGGACI-UHFFFAOYSA-N |
SMILES | CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(2-Ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound with the molecular formula C₁₆H₂₀N₂O₂S and a molecular weight of 304.4 g/mol . Its structure comprises a 1H-pyrrole-2-carboxamide core substituted at the 4-position with a 2-ethylbutanoyl group and at the N-position with a 2-thienylmethyl moiety (Figure 1). The presence of both pyrrole and thiophene rings introduces significant aromaticity, while the 2-ethylbutanoyl side chain contributes to the compound’s lipophilicity (XLogP3 = 3) .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀N₂O₂S |
Molecular Weight | 304.4 g/mol |
XLogP3 | 3 |
Topological Polar SA | 90.2 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Solubility (pH 7.4) | 4.4 µg/mL |
Stereochemical Considerations
Synthesis and Characterization
Structural Elucidation
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical for confirming the structure. For related pyrrole-diones, 2D NMR techniques (HMQC, HMBC) resolve overlapping signals, particularly for distinguishing Z/E isomers . In the target compound, key NMR features would include:
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¹H NMR: Singlets for pyrrole NH (~12 ppm) and thiophene aromatic protons (~6.8–7.4 ppm).
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¹³C NMR: Carbonyl signals at ~165–175 ppm (amide and ketone groups).
Single-crystal X-ray diffraction, as performed for analogs like 2a and 2d , would reveal planarity of the pyrrole ring and dihedral angles between substituents, essential for understanding intermolecular interactions.
Physicochemical and Pharmacokinetic Profile
Solubility and Lipophilicity
With a solubility of 4.4 µg/mL at physiological pH , the compound exhibits limited aqueous solubility, likely due to its hydrophobic 2-ethylbutanoyl group. This low solubility may challenge oral bioavailability, necessitating formulation strategies like nanocrystallization or lipid-based delivery systems. The XLogP3 value of 3 suggests moderate membrane permeability, aligning with its 90.2 Ų polar surface area, which is below the 140 Ų threshold for blood-brain barrier penetration .
Metabolic Stability
Hypothesized Biological Activities
Antibacterial Activity
Analogous compounds demonstrate activity against Staphylococcus aureus and Mycobacterium smegmatis . The thiophene moiety’s electron-rich nature may facilitate bacterial membrane disruption, akin to thienamycin antibiotics.
Table 2: Comparative Bioactivity of Pyrrole Derivatives
Compound | Anti-Inflammatory (IL-6 Inhibition) | Antibacterial (MIC, µg/mL) |
---|---|---|
2a | 85% | 16 (S. aureus) |
Target Compound | Hypothesized: 70–80% | Predicted: 20–25 |
Comparative Analysis with Structural Analogues
Conformational Flexibility
The 2-ethylbutanoyl chain introduces greater rotational freedom compared to the rigid cyclohexane rings in 2d , possibly affecting entropic penalties during ligand-receptor binding.
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